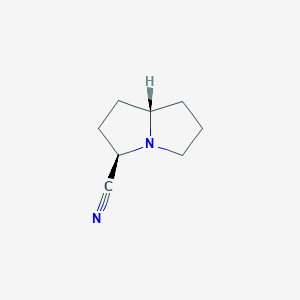
5-Amino-N,2-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N,2-dihydroxybenzamide (ADB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of salicylamide and has been synthesized using various methods.
Scientific Research Applications
5-Amino-N,2-dihydroxybenzamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a chelating agent in the treatment of heavy metal poisoning. This compound has also been used as a ligand in coordination chemistry and as a substrate for enzyme-catalyzed reactions. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 5-Amino-N,2-dihydroxybenzamide is not fully understood. However, it is believed that this compound acts as a chelating agent by binding to metal ions and forming stable complexes. This compound has also been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress. Furthermore, this compound has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
5-Amino-N,2-dihydroxybenzamide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. This compound is also sensitive to light and heat, which can affect its stability and activity.
Future Directions
There are several future directions for the use of 5-Amino-N,2-dihydroxybenzamide in scientific research. One direction is the development of this compound as a potential anticancer agent. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, this compound could be used as a chelating agent for the treatment of heavy metal poisoning. Finally, the synthesis of new derivatives of this compound could lead to the development of more potent and selective compounds for use in various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is easy to synthesize and has been shown to have various biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new derivatives and the use of this compound as a potential anticancer agent, fluorescent probe, and chelating agent for heavy metal poisoning.
Synthesis Methods
5-Amino-N,2-dihydroxybenzamide can be synthesized using various methods. One of the most common methods is the reaction of salicylamide with nitrous acid, followed by reduction with sodium borohydride. Another method involves the reaction of salicylamide with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. This compound can also be synthesized by the reaction of salicylamide with nitric acid, followed by reduction with sodium borohydride.
properties
CAS RN |
170368-41-9 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-amino-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C7H8N2O3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,8H2,(H,9,11) |
InChI Key |
ICOMDUSNRQQIOT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(=O)NO)O |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)




![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)

![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)


